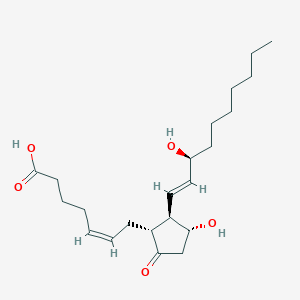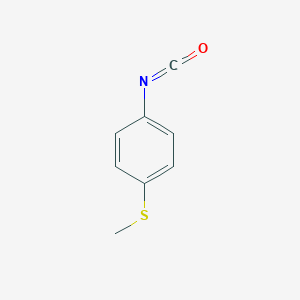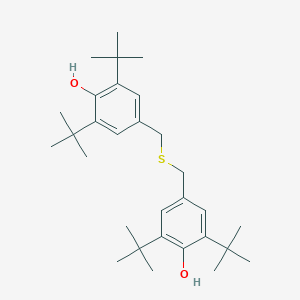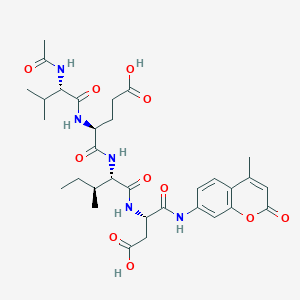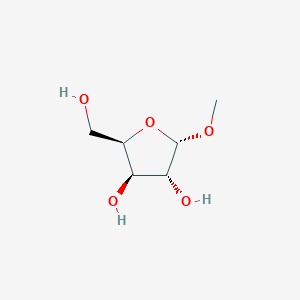
Methyl alpha-D-xylofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl alpha-D-xylofuranoside is a monosaccharide sugar that is commonly used in scientific research. It is a derivative of xylose, which is a five-carbon sugar that is found in many plant materials. Methyl alpha-D-xylofuranoside has a variety of applications in the scientific field, including as a substrate for enzymes and as a model for studying carbohydrate metabolism.
Mécanisme D'action
The mechanism of action of Methyl alpha-D-xylofuranoside is not fully understood, but it is thought to involve the interaction of the sugar with enzymes and other biological molecules. The sugar may act as a substrate for enzymes, or it may bind to other molecules in a way that affects their activity.
Effets Biochimiques Et Physiologiques
Methyl alpha-D-xylofuranoside has been shown to have a variety of biochemical and physiological effects. In particular, the sugar has been shown to affect carbohydrate metabolism, as well as to have antioxidant and anti-inflammatory properties. Additionally, Methyl alpha-D-xylofuranoside has been shown to have potential as a prebiotic, promoting the growth of beneficial gut bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl alpha-D-xylofuranoside has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective choice for many researchers. Additionally, the sugar is stable and can be stored for long periods of time without degradation. However, one limitation of Methyl alpha-D-xylofuranoside is that it may not be suitable for use in all types of experiments. For example, the sugar may not be appropriate for studies involving animals or humans, as it is not a natural component of their diets.
Orientations Futures
There are a number of potential future directions for research involving Methyl alpha-D-xylofuranoside. One area of interest is in the development of new enzymatic synthesis methods for the sugar, which could improve its availability and reduce the cost of production. Additionally, there is interest in exploring the potential health benefits of Methyl alpha-D-xylofuranoside, particularly in the areas of gut health and inflammation. Finally, there is potential for the sugar to be used as a model for studying carbohydrate metabolism in a variety of biological systems.
Méthodes De Synthèse
Methyl alpha-D-xylofuranoside can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the sugar, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One common method for synthesizing Methyl alpha-D-xylofuranoside is through the use of xylosidases, which are enzymes that cleave xylose from larger carbohydrate molecules.
Applications De Recherche Scientifique
Methyl alpha-D-xylofuranoside has a variety of applications in scientific research. One of the most common uses is as a substrate for enzymes, particularly those involved in carbohydrate metabolism. The sugar can be used to study the activity and specificity of enzymes, as well as to investigate the role of carbohydrates in biological processes.
Propriétés
Numéro CAS |
1824-96-0 |
|---|---|
Nom du produit |
Methyl alpha-D-xylofuranoside |
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1 |
Clé InChI |
NALRCAPFICWVAQ-MOJAZDJTSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H]([C@H](O1)CO)O)O |
SMILES |
COC1C(C(C(O1)CO)O)O |
SMILES canonique |
COC1C(C(C(O1)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)
![(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone](/img/structure/B158927.png)
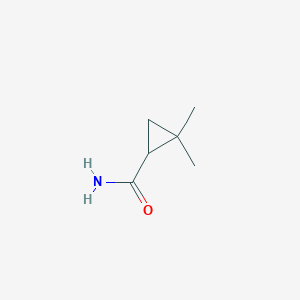
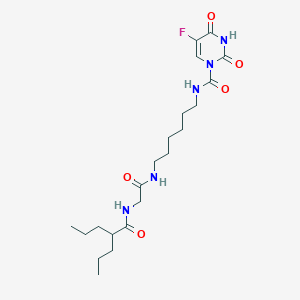
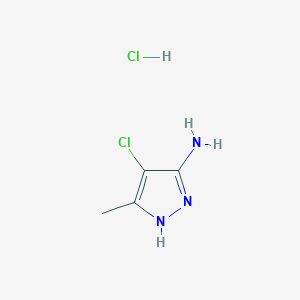

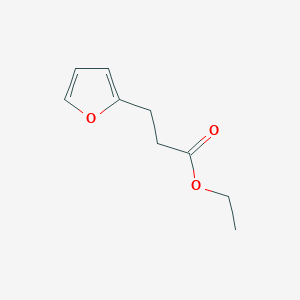
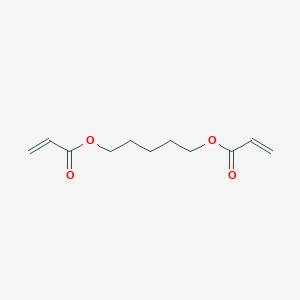
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)
